4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
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Overview
Description
“4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the CAS Number: 1622351-32-9 . It has a molecular weight of 243.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H18N2O.2ClH/c1-11-6-7-12-9(8-11)2-4-10-5-3-9;;/h10H,2-8H2,1H3;2*1H . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 243.18 . The InChI Code provides a specific representation of the molecular structure .Scientific Research Applications
Antihypertensive Properties
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has shown antihypertensive effects in spontaneously hypertensive rats, indicating potential utility in hypertension management. The activity was primarily attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chronic Kidney Diseases
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent soluble epoxide hydrolase (sEH) inhibitors with oral activity, showing efficacy in treating chronic kidney diseases. These compounds, particularly compound 19, demonstrated excellent sEH inhibitory activity and bioavailability, offering a new approach to chronic kidney disease treatment (Kato et al., 2014).
CCR5 Antagonists for HIV Treatment
Novel CCR5 antagonists based on the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template have been developed, exhibiting significant antiviral activity. These compounds, including compound 32, showed promising pharmacokinetic profiles for potential application in HIV treatment (Yang et al., 2009).
Synthetic Methodology
Intricate synthetic methodologies for constructing 3,9-diazaspiro[5.5]undecane derivatives have been developed, enabling the efficient synthesis of this scaffold for further medicinal chemistry applications. These methods involve spirocyclization of pyridine substrates, highlighting the versatility of the 1-oxa-4,9-diazaspiro[5.5]undecane framework in synthetic chemistry (Parameswarappa & Pigge, 2011).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11-6-7-12-9(8-11)2-4-10-5-3-9;;/h10H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSCYVDBOOPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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